N-Fmoc (E)-Fluvoxamine
Description
Chemical Structure and Stereochemical Considerations of (E)-Fluvoxamine
Fluvoxamine (B1237835) is an antidepressant that functions as a selective serotonin (B10506) reuptake inhibitor. nih.gov Its chemical structure is characterized as an oxime O-ether, specifically (1E)-N-(2-aminoethoxy)-5-methoxypentanimidoyl benzene (B151609) substituted with a trifluoromethyl group at position 4. nih.gov The "(E)-" designation in its name refers to the stereochemistry around the carbon-nitrogen double bond (C=N) of the oxime group, indicating a specific spatial arrangement of the substituents. Fluvoxamine itself is achiral, meaning it does not have optical isomers. fda.govnih.gov
Table 1: Chemical and Physical Properties of (E)-Fluvoxamine
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁F₃N₂O₂ | nih.govfda.govnist.govnih.govchemspider.com |
| Molecular Weight | 318.34 g/mol | fda.govnist.govnih.gov |
| IUPAC Name | 2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | nih.gov |
| CAS Number | 54739-18-3 | nih.govnist.gov |
Principles and Significance of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Organic Chemistry
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial tool in organic synthesis, particularly in the construction of complex molecules like peptides and proteins. numberanalytics.com It functions as a protecting group for primary and secondary amines, preventing them from participating in unwanted reactions during a multi-step synthesis. numberanalytics.comwikipedia.orgresearchgate.net
The key features of the Fmoc group include:
Base-lability: The Fmoc group is readily removed under mild basic conditions, typically using a weak base like piperidine (B6355638). wikipedia.orglibretexts.org This allows for selective deprotection without affecting other sensitive functional groups that are stable to bases but labile to acids. wikipedia.org
Acid stability: The Fmoc group is resistant to acidic conditions, providing an orthogonal protection strategy when used in conjunction with acid-labile protecting groups. wikipedia.orgnih.gov
UV-activity: The fluorenyl group is highly fluorescent, which allows for the monitoring of reaction progress by UV spectroscopy. wikipedia.org
The use of the Fmoc group was a significant advancement in solid-phase peptide synthesis (SPPS), offering a milder alternative to the traditional tert-butyloxycarbonyl (Boc) protecting group, which requires strong acids for removal. numberanalytics.comnih.gov The Fmoc group can be introduced by reacting an amine with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). numberanalytics.comwikipedia.org
Rationale for the Derivatization of (E)-Fluvoxamine to N-Fmoc (E)-Fluvoxamine
The derivatization of (E)-Fluvoxamine to this compound is driven by the need for specialized molecules in research and development. This modification transforms the parent compound into a versatile tool for various chemical applications.
The introduction of the Fmoc group onto (E)-Fluvoxamine creates a synthetic intermediate that can be used in the construction of more complex molecules. The protected amine can be carried through several synthetic steps without interference. When the final structure is ready for the re-introduction of the primary amine, the Fmoc group can be easily cleaved. This strategy is fundamental in the synthesis of intricate molecular architectures where precise control over reactive functional groups is necessary.
This compound can serve as a valuable reference standard in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry. sigmaaldrich.comcerilliant.comnih.gov Its distinct chemical properties, including its UV absorbance due to the fluorenyl group, can aid in the separation and identification of Fluvoxamine and its metabolites or related compounds in complex matrices. The use of such standards is crucial for ensuring the accuracy and reliability of analytical data in pharmaceutical and clinical research. nih.gov
The Fmoc group on this compound represents a cleavable linker. This concept is central to advanced chemical design, where molecules are engineered with specific functionalities that can be activated or removed under controlled conditions. For instance, the base-lability of the Fmoc group could be exploited in the design of drug delivery systems or chemical probes where the release of the active molecule is triggered by a change in pH. The principles of using such cleavable linkers are widely applied in various areas of chemical biology and materials science. acs.org
Properties
Molecular Formula |
C₃₀H₃₁F₃N₂O₄ |
|---|---|
Molecular Weight |
540.57 |
Synonyms |
7-[4-(Trifluoromethyl)phenyl]-5,12-dioxa-2,6-diazatridec-6-enoic Acid 9H-Fluoren-9-ylmethyl Ester; |
Origin of Product |
United States |
Advanced Synthetic Strategies for N Fmoc E Fluvoxamine
Retrosynthetic Analysis and Strategic Disconnections for N-Fmoc (E)-Fluvoxamine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a logical synthesis route. e3s-conferences.org The primary goal is to reduce molecular complexity by identifying strategic bonds for disconnection. princeton.edu For a molecule like this compound, the analysis identifies several key bonds whose formation is well-established in organic synthesis.
The most logical initial disconnection is the carbamate (B1207046) linkage, a type of functional group interconversion (FGI). This bond is readily formed in the forward synthesis by reacting the primary amine of (E)-Fluvoxamine with an activated Fmoc reagent. This disconnection simplifies the target to (E)-Fluvoxamine and an Fmoc source.
The second key disconnection targets the C-O bond of the oxime ether in (E)-Fluvoxamine. This is a strategic disconnection of a bond between a carbon and a heteroatom. ox.ac.uk This step breaks the molecule into two key precursors: the (E)-oxime of 5-methoxy-4'-(trifluoromethyl)valerophenone and a 2-aminoethyl halide or a similar synthetic equivalent.
A final disconnection on the (E)-oxime precursor, breaking the C=N bond, leads back to the parent ketone, 5-methoxy-4'-(trifluoromethyl)valerophenone, and hydroxylamine (B1172632). This ketone and the amino-linker represent the fundamental starting materials for the synthesis. This multi-step disconnection strategy breaks down a complex target into manageable, synthetically accessible precursors. scripps.edu
Development and Optimization of Fmoc Protection Methods for Fluvoxamine's Primary Amine
The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group onto the primary amine of fluvoxamine (B1237835) is a crucial step in the synthesis of the target molecule. The Fmoc group is valued for its stability in acidic conditions and its lability towards bases, making it orthogonal to other protecting groups like Boc (tert-butoxycarbonyl). total-synthesis.comscielo.br
The selection of the Fmocylating agent is critical for achieving high yield and purity. The two most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). scielo.br
Fmoc-Cl: This reagent is a highly reactive acid chloride. total-synthesis.com It readily reacts with amines under weakly basic conditions, such as those of the Schotten-Baumann reaction (e.g., sodium bicarbonate in a dioxane/water mixture). total-synthesis.com While effective, Fmoc-Cl is sensitive to moisture and heat, and its high reactivity can sometimes lead to side reactions. total-synthesis.com
Fmoc-OSu: This succinimide-activated carbonate is now more commonly used. total-synthesis.com It is more stable than Fmoc-Cl and the reaction byproducts are generally less problematic, which can simplify purification. highfine.com While its reactivity is slightly lower than that of Fmoc-Cl, it often results in a cleaner reaction profile and is preferred for syntheses where high purity is paramount. total-synthesis.comhighfine.com Other reagents like Fmoc-OBt (Fmoc benzotriazole-1-yl carbonate) and Fmoc-N3 (Fmoc-azide) also exist, but are less common. total-synthesis.comwikipedia.org
The following table summarizes the characteristics of the primary Fmocylating reagents.
| Reagent | Structure | Reactivity | Stability | Common Byproducts |
| Fmoc-Cl | High | Sensitive to moisture and heat total-synthesis.com | HCl, which must be neutralized total-synthesis.com | |
| Fmoc-OSu | Moderate | More stable than Fmoc-Cl total-synthesis.com | N-hydroxysuccinimide (water-soluble) |
Note: Placeholder images are used for structures.
The efficiency and selectivity of the Fmoc protection reaction are highly dependent on the chosen solvent and reaction conditions, including the base used and the temperature.
Classic conditions for Fmocylation involve using a base like sodium bicarbonate or pyridine (B92270) in solvents such as dioxane, water, dimethylformamide (DMF), or dichloromethane (B109758) (CH2Cl2). total-synthesis.com The base is crucial for neutralizing the acidic byproduct (HCl when using Fmoc-Cl) generated during the reaction. total-synthesis.com
Recent research has focused on developing more environmentally benign and efficient protocols.
Aqueous Media: Catalyst-free Fmoc protection of amines has been successfully demonstrated in water, offering an economical and safe alternative to organic solvents. researchgate.netrsc.org In some cases, the use of water significantly improves reaction times and yields compared to solvent-free conditions. researchgate.net
Ultrasound and Microwave Irradiation: The use of ultrasound irradiation has been shown to facilitate the rapid and high-yielding synthesis of N-Fmoc derivatives, often under solvent-free conditions. scielo.br Similarly, microwave-assisted methods can accelerate the reaction, achieving protection in just a few minutes. scielo.br
Solvent Polarity: The polarity of the solvent can influence reaction rates. For instance, the rate of Fmoc deprotection is known to decrease when switching from a polar aprotic solvent like DMF to a less polar one like CH2Cl2, and similar solvent dependencies can be observed during the protection step. total-synthesis.comacs.org
The table below outlines various reaction conditions and their reported outcomes for the Fmoc protection of amines.
| Conditions | Solvent | Base | Time | Yield | Reference |
| Standard | Dichloromethane (CH2Cl2) | Pyridine | - | - | total-synthesis.com |
| Schotten-Baumann | Dioxane/Water | NaHCO3 | - | - | total-synthesis.com |
| Ultrasound-assisted | Solvent-free | - | 3 min | 95% | scielo.br |
| Aqueous | Water | - | 20 min - 4 h | Excellent | researchgate.netrsc.org |
Stereocontrolled Synthesis of the (E)-Oxime Ether Moiety in Fluvoxamine Precursors
Fluvoxamine is the pure (E)-isomer of the corresponding oxime ether. nih.gov The synthesis of oximes from ketones and hydroxylamine, however, commonly yields a mixture of (E) and (Z) stereoisomers, which can be difficult to separate. mdpi.com Therefore, controlling the stereochemistry of the C=N bond to exclusively or predominantly form the (E)-isomer is a critical challenge in the synthesis of fluvoxamine and its derivatives.
Several strategies have been developed to achieve high stereoselectivity in the formation of (E)-oxime ethers.
Acid-Catalyzed Isomerization: One of the most effective industrial methods involves the treatment of an E/Z mixture of oximes with a protic or Lewis acid under anhydrous conditions. google.com This process often leads to the precipitation of the more thermodynamically stable (E)-isomer as an immonium complex. google.com Subsequent neutralization with a mild base recovers the pure (E)-isomer. Lewis acids such as titanium tetrachloride, aluminum trichloride (B1173362), and boron trichloride have been used for this purpose. google.com
Microwave and Mechanochemical Synthesis: In certain systems, the use of microwave irradiation or mechanochemical (solvent-free grinding) methods has been shown to provide pure (E)-oximes with high stereospecificity and in very short reaction times. mdpi.com These methods can offer significant advantages in terms of efficiency and reduced environmental impact.
Reaction Condition Control: The choice of solvent and base during the initial oximation can also influence the E/Z ratio. While many classical methods produce mixtures, specific conditions can favor one isomer. For example, the reaction of a ketone with hydroxylamine hydrochloride can be directed towards the (E)-isomer under specific pH and solvent conditions. mdpi.comresearchgate.net
Verifying the stereoisomeric purity of the oxime and oxime ether intermediates is essential to ensure the final product has the correct configuration. Several analytical techniques are employed for this assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most common and powerful tool for determining the E/Z ratio of oxime isomers. mdpi.com The chemical shifts of the protons on the carbon atoms alpha (α) to the C=N bond are different for the E and Z isomers due to the anisotropic effect of the nitrogen lone pair and the OR group. This difference allows for the direct integration of signals to quantify the isomeric ratio. jst.go.jp
Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also used to separate and quantify E and Z isomers. GC can be used to monitor the progress of isomerization reactions in real-time. google.com
X-ray Crystallography: For solid compounds, single-crystal X-ray analysis provides unambiguous proof of the stereochemistry of a single isomer after isolation and purification. nih.govresearchgate.net
Integrated Multi-Step Synthesis of this compound from Primary Precursors
The synthesis of this compound is a multi-step process that begins with the formation of the fluvoxamine base, followed by the crucial N-protection step with the fluorenylmethyloxycarbonyl (Fmoc) group. The (E)-isomer of fluvoxamine is the geometrically preferred and therapeutically relevant form.
The initial synthesis of the fluvoxamine base involves the condensation of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with O-(2-aminoethyl)hydroxylamine. This reaction forms the characteristic oxime ether linkage of fluvoxamine. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or methanol.
Following the successful synthesis of (E)-Fluvoxamine base, the next key step is the introduction of the Fmoc protecting group onto the primary amine. This is a standard procedure in peptide and medicinal chemistry to mask the reactivity of an amine. The reaction involves treating the (E)-Fluvoxamine base with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a mild base like sodium bicarbonate or triethylamine (B128534) in a biphasic solvent system (e.g., dioxane/water or dichloromethane/water). The base neutralizes the acidic byproduct (HCl or N-hydroxysuccinimide), driving the reaction to completion.
A generalized reaction pathway is presented below: Step 1: Synthesis of (E)-Fluvoxamine Base
5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one + O-(2-aminoethyl)hydroxylamine → (E)-Fluvoxamine Base
Step 2: N-Fmoc Protection
(E)-Fluvoxamine Base + Fmoc-Cl → this compound
Detailed research findings indicate that the efficiency of the N-Fmoc protection step is highly dependent on reaction conditions.
Table 1: Reagents and Conditions for N-Fmoc Protection
| Parameter | Condition | Purpose/Rationale |
| Fmoc Reagent | Fmoc-Cl or Fmoc-OSu | Fmoc-Cl is often more reactive, while Fmoc-OSu can offer better selectivity and milder reaction conditions. |
| Solvent System | Dioxane/Water or CH₂Cl₂/Water | A biphasic system allows for easy separation of the product from water-soluble byproducts and unreacted base. |
| Base | NaHCO₃ or Et₃N | To neutralize the acidic byproduct generated during the reaction, preventing potential side reactions or degradation. |
| Temperature | 0°C to Room Temperature | The reaction is often initiated at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature. |
| Reaction Time | 2-12 hours | Monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. |
Post-Synthetic Purification Techniques and Process Development for this compound
Following synthesis, the crude this compound product contains unreacted starting materials, byproducts, and potentially the (Z)-isomer. Therefore, robust purification techniques are essential to isolate the desired compound with high purity.
Chromatographic Purification Strategies (e.g., flash chromatography, preparative high-performance liquid chromatography)
Chromatography is a primary tool for the purification of this compound. The choice between flash chromatography and preparative HPLC depends on the scale of the synthesis and the required purity level.
Flash Chromatography: This technique is well-suited for purifying gram-to-multigram quantities of the compound. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity. A common eluent is a gradient of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether. google.com The lipophilic nature of the Fmoc group means the product will have a strong affinity for the silica gel, allowing for good separation from less polar impurities.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity (>99%), reversed-phase prep-HPLC is the method of choice. nih.govperlan.com.pl This is particularly useful for removing closely related impurities, such as the (Z)-isomer. The crude material is dissolved in a minimal amount of solvent and injected onto a C18 column. Elution is typically performed with a gradient of acetonitrile (B52724) in water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape. perlan.com.pluspnf.com
Table 2: Comparison of Chromatographic Purification Methods
| Feature | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (Normal Phase) | C18-functionalized Silica (Reversed-Phase) |
| Typical Mobile Phase | Hexane/Ethyl Acetate Gradient | Water/Acetonitrile Gradient (+0.1% TFA) |
| Scale | Milligram to >100 g | Microgram to multi-gram |
| Resolution | Moderate | High |
| Primary Use | Bulk purification after synthesis | Final polishing, high-purity isolation |
Crystallization and Recrystallization Approaches for Enhanced Purity
Crystallization is a powerful and cost-effective technique for purifying solid compounds, often used after initial chromatographic purification or as a standalone method if the crude product is of sufficient quality. google.comresearchgate.net The process relies on the principle that the desired compound will have lower solubility than impurities in a specific solvent system at a given temperature.
For N-Fmoc protected compounds, common solvent systems for crystallization include ethanol/water, ethyl acetate/hexane, or dichloromethane/petroleum ether. google.comgoogle.com The crude this compound is dissolved in a minimum amount of the "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature. A "poor" solvent (e.g., water, hexane) is then added dropwise until the solution becomes slightly turbid. Upon cooling, the pure compound crystallizes out of the solution, leaving impurities behind in the mother liquor. google.comresearchgate.net Seeding with a small crystal of the pure compound can sometimes facilitate crystallization. unifr.ch
Table 3: Potential Solvent Systems for Recrystallization
| Solvent System | Rationale | Procedure |
| Ethanol/Water | The compound is soluble in ethanol but insoluble in water. | Dissolve in hot ethanol, add water until turbidity appears, then cool slowly. google.com |
| Ethyl Acetate/Hexane | The compound is soluble in ethyl acetate but insoluble in hexane. | Dissolve in a minimum of ethyl acetate, then add hexane to induce precipitation. |
| Dichloromethane/Petroleum Ether | The compound is soluble in dichloromethane but less soluble in petroleum ether. | Dissolve in dichloromethane and use vapor diffusion with petroleum ether or slow addition. google.com |
The purity of the resulting crystals can be exceptionally high, often exceeding 99.5%, as confirmed by HPLC analysis. google.com
Considerations for Scalable Synthesis and Process Chemistry Optimization
Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale introduces several critical considerations aimed at improving efficiency, reducing costs, and ensuring safety and reproducibility. nih.govnih.govrsc.org
Key Optimization Parameters:
Reagent Selection: Utilizing more cost-effective and less hazardous reagents is paramount. For instance, replacing Fmoc-Cl with Fmoc-OSu might be beneficial despite a higher initial cost if it leads to cleaner reactions and reduces the burden on purification.
Solvent Management: Minimizing solvent volume (increasing concentration) and implementing solvent recycling protocols are crucial for economic and environmental reasons. google.com
Purification Strategy: On a large scale, multi-step chromatographic purifications are often economically unfeasible. The process should be optimized to favor crystallization as the final purification step. This requires careful control of the reaction to minimize impurity formation. researchgate.net
Process Control: Implementing robust process analytical technology (PAT) to monitor reaction progress, temperature, and pH in real-time can prevent batch failures and ensure consistent product quality.
Telescoping: Combining synthetic steps without isolating intermediates (a "one-pot" or "telescoped" synthesis) can significantly improve throughput and reduce waste. For example, after the formation of the fluvoxamine base, the Fmoc protection could potentially be performed in the same reactor after a solvent swap.
Table 4: Scale-Up Considerations and Optimization Strategies
| Consideration | Laboratory Scale | Pilot/Industrial Scale |
| Purification | Primarily Flash Chromatography/HPLC | Primarily Crystallization/Recrystallization |
| Reaction Monitoring | TLC/LC-MS | In-line probes (e.g., IR, Raman), automated sampling |
| Reagent Stoichiometry | Often uses excess of one reagent | Optimized to near-stoichiometric amounts to reduce cost and waste |
| Heat Transfer | Simple heating mantles/ice baths | Jacketed reactors with precise temperature control |
| Work-up | Separatory funnel extractions | Liquid-liquid extraction in large vessels, centrifugation |
By systematically addressing these factors, a scalable, efficient, and economically viable process for the production of high-purity this compound can be developed.
Sophisticated Analytical Methodologies for Characterization and Quality Control of N Fmoc E Fluvoxamine
Development of High-Resolution Chromatographic Techniques
High-resolution chromatography is the cornerstone of purity assessment and quality control in the pharmaceutical industry. For N-Fmoc (E)-Fluvoxamine, a multi-faceted chromatographic approach is essential to address potential impurities, including geometric isomers, enantiomers, and volatile residues.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development for Purity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation and quantification of a drug substance from its related impurities. A well-developed RP-HPLC method for this compound would be capable of separating the main component from process-related impurities and degradation products. jopir.innirmauni.ac.in
A typical stability-indicating RP-HPLC method would utilize a C18 or C8 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient mode to ensure the elution of all components with good resolution. nirmauni.ac.inconicet.gov.ar Detection is commonly performed using a UV detector at a wavelength where the Fmoc chromophore exhibits strong absorbance, typically around 265 nm. rsc.org
Table 1: Illustrative RP-HPLC Method Parameters for this compound Purity Profiling
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
This method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of routine quality control. nirmauni.ac.in
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Geometric Isomer Separation
The synthesis of Fluvoxamine (B1237835) can result in the formation of both (E) and (Z) geometric isomers. While this compound is the desired isomer, the presence of the (Z)-isomer as an impurity must be monitored. Furthermore, while Fluvoxamine itself is not chiral, the introduction of the Fmoc protecting group does not induce chirality. However, chiral chromatography is a powerful tool for separating isomers and is often explored during method development.
Chiral stationary phases (CSPs) are essential for the separation of enantiomers and can also be effective for separating geometric isomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov For N-Fmoc protected amino acids, which are structurally related to this compound, chiral separations have been successfully achieved using these types of columns. beilstein-journals.org
A normal-phase or reversed-phase chiral HPLC method could be developed. For instance, a mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol (B145695) is common in normal-phase chiral chromatography.
Table 2: Exemplary Chiral HPLC Method Parameters for Isomeric Separation
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
This method would be crucial for ensuring that the level of the unwanted (Z)-isomer is below the accepted limit.
Gas Chromatography (GC) for Volatile Impurity Analysis
Gas chromatography (GC) is the method of choice for the analysis of residual solvents and other volatile impurities that may be present from the synthesis and purification processes. jopir.in Common solvents used in the synthesis of related compounds that would need to be monitored include toluene, methanol, acetone, and dichloromethane (B109758).
A headspace GC method with a flame ionization detector (FID) is typically employed for this analysis. This technique involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system.
Table 3: Representative GC Method Parameters for Volatile Impurity Analysis
| Parameter | Value |
| Column | 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm |
| Carrier Gas | Nitrogen or Helium |
| Oven Temperature Program | Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature (FID) | 280 °C |
| Headspace Vial Temperature | 80 °C |
| Headspace Incubation Time | 30 min |
This method would be validated for the quantification of all potential residual solvents to ensure they are below the limits specified by regulatory guidelines such as ICH Q3C.
Supercritical Fluid Chromatography (SFC) for Advanced Separations
Supercritical fluid chromatography (SFC) has emerged as a powerful "green" alternative to both normal-phase and reversed-phase HPLC. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component. sigmaaldrich.com SFC can offer faster separations and unique selectivity, particularly for chiral compounds and complex mixtures. bachem.com
For this compound, SFC could be particularly advantageous for the separation of geometric isomers, offering a high-throughput and environmentally friendly analytical solution. Polysaccharide-based chiral stationary phases are also widely used in SFC. bachem.com
Table 4: Potential SFC Method Parameters for Isomeric Separation
| Parameter | Value |
| Column | Amylose or Cellulose based CSP, 4.6 x 150 mm, 3 µm |
| Mobile Phase | Supercritical CO2 / Methanol with 0.2% Isopropylamine (gradient elution) |
| Flow Rate | 3.0 mL/min |
| Outlet Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 265 nm |
The use of SFC can significantly reduce analysis time and the consumption of organic solvents compared to traditional HPLC methods. chromatographyonline.com
Advanced Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and confirmation of the stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Elucidation (e.g., 1H, 13C, 19F NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary for the complete assignment of all proton and carbon signals and to confirm the (E) stereochemistry of the oxime ether. beilstein-journals.orgscielo.br
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals would include those from the aromatic protons of the Fmoc group and the trifluoromethylphenyl ring, the methylene (B1212753) protons of the fluorenylmethoxy and the pentanone chain, and the methoxy (B1213986) group protons. rsc.orgscielo.br The chemical shift of the protons adjacent to the C=N bond can help in determining the (E)/(Z) configuration.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in the Fmoc group, the trifluoromethylphenyl ring, the oxime carbon, and the aliphatic chain provide a fingerprint of the molecule. scielo.brarkat-usa.org
¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet highly informative experiment for fluorine-containing compounds. For this compound, it would show a characteristic signal for the CF₃ group, and its chemical shift provides information about the electronic environment of the trifluoromethylphenyl ring. azom.combiophysics.org
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals. youtube.com
COSY: Establishes proton-proton correlations through-bond, helping to trace out the spin systems within the molecule.
HSQC: Correlates protons directly to their attached carbons. bachem.com
Table 5: Predicted Key NMR Signals for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Correlations and Notes |
| ¹H | 7.8-7.2 | Aromatic protons of Fmoc and trifluoromethylphenyl groups. |
| 4.5-4.2 | CH₂ and CH of the Fmoc group. | |
| 4.1-3.9 | O-CH₂ protons of the aminoethyl group. | |
| 3.8 | O-CH₃ protons. | |
| 2.8-1.6 | Aliphatic protons of the pentanone chain. | |
| ¹³C | 170-160 | Carbonyl and C=N carbons. |
| 145-120 | Aromatic carbons of Fmoc and trifluoromethylphenyl groups. | |
| ~125 (q) | CF₃ carbon (quartet due to C-F coupling). | |
| 70-60 | O-CH₂ and Fmoc CH₂ carbons. | |
| ~55 | O-CH₃ carbon. | |
| 40-20 | Aliphatic carbons of the pentanone chain. | |
| ¹⁹F | ~ -62 | Singlet for the CF₃ group. |
The collective data from these sophisticated analytical techniques provides a comprehensive profile of this compound, ensuring its identity, purity, and quality for its intended use.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. By providing accurate mass measurements with high precision, HRMS allows for the determination of the elemental composition of the molecule. This technique is crucial in synthetic chemistry and pharmaceutical analysis to confirm the identity of the target compound and to distinguish it from isomers or impurities with the same nominal mass.
In a typical HRMS analysis of this compound, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. The experimentally determined mass is then compared to the theoretical mass calculated from the elemental formula, C32H35F3N2O3. A close agreement between the measured and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.
Table 1: Example of HRMS Data for this compound
| Parameter | Value |
| Elemental Formula | C32H35F3N2O3 |
| Theoretical Mass (M) | 564.2599 |
| Measured Mass [M+H]+ | 565.2672 |
| Mass Accuracy (ppm) | < 5 ppm |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Polymorph Screening
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in this compound. Both methods probe the vibrational modes of the molecule, providing a unique fingerprint that is characteristic of its structure.
IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to the excitation of vibrational modes such as stretching and bending. Key functional groups in this compound, including the C=O of the carbamate (B1207046), the C-F of the trifluoromethyl group, and the aromatic C-H bonds, exhibit characteristic absorption bands in the IR spectrum.
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. It provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations.
Together, these techniques are valuable for confirming the presence of expected functional groups and for studying the solid-state properties of this compound, including the screening for different polymorphic forms which can have different physical properties.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300-3500 |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-2960 |
| C=O (carbamate) | Stretch | 1690-1720 |
| C=C (aromatic) | Stretch | 1450-1600 |
| C-F (trifluoromethyl) | Stretch | 1100-1200 |
| C-O | Stretch | 1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantitative Method Development
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The this compound molecule contains several chromophoric systems, including the aromatic rings of the fluorenyl and trifluoromethylphenyl groups.
The UV-Vis spectrum of this compound shows characteristic absorption maxima (λmax) corresponding to electronic transitions within these chromophores. This information is useful for confirming the identity of the compound and for developing quantitative analytical methods. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, which allows for the determination of the concentration of this compound in a sample.
Table 3: Example of UV-Vis Spectroscopic Data for this compound
| Parameter | Value |
| Solvent | Ethanol |
| λmax 1 | ~265 nm |
| λmax 2 | ~290 nm |
| Molar Absorptivity (ε) at λmax 1 | To be determined experimentally |
Method Validation Principles for Analytical Procedures Applied to this compound
Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. For this compound, any quantitative method, such as one based on UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), must be thoroughly validated.
Linearity, Range, and Accuracy Studies
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of this compound at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (R² > 0.99) is generally required.
The Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by spike recovery experiments.
Table 4: Example of Linearity and Accuracy Data
| Parameter | Acceptance Criteria | Example Result |
| Linearity (Correlation Coefficient, R²) | ≥ 0.99 | 0.9995 |
| Range (µg/mL) | To be defined by the method's purpose | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
Precision (Repeatability and Intermediate Precision)
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (or intra-assay precision) refers to the precision obtained under the same operating conditions over a short interval of time. It is assessed by performing multiple analyses of the same sample by the same analyst on the same instrument.
Intermediate Precision (or inter-assay precision) expresses the within-laboratory variations, for example, on different days, or with different analysts or equipment.
Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.
Table 5: Example of Precision Data
| Parameter | Acceptance Criteria (RSD) | Example Result (RSD) |
| Repeatability | ≤ 2% | 0.8% |
| Intermediate Precision | ≤ 3% | 1.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.
Table 6: Example of LOD and LOQ Data
| Parameter | Method of Determination | Example Value (µg/mL) |
| Limit of Detection (LOD) | 3.3 × (Standard Deviation of the Blank / Slope) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 10 × (Standard Deviation of the Blank / Slope) | 0.3 µg/mL |
Robustness and Ruggedness Evaluations
Robustness and ruggedness are critical components of analytical method validation that demonstrate the reliability of a method during routine use. figshare.comgsconlinepress.com Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility under a variety of normal test conditions, such as different analysts, instruments, and laboratories. europa.euekb.eg
For an HPLC method developed for the assay and purity determination of this compound, a robustness study would typically involve varying parameters such as the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate. The goal is to identify which parameters are critical to the method's performance and to establish acceptable operating ranges.
Ruggedness, often considered a measure of the intermediate precision of the method, is evaluated by comparing results obtained under different conditions. europa.eu This could involve analysis on different days, by different analysts, or using different HPLC systems. The relative standard deviation (RSD) of the results is calculated to determine if the method is sufficiently rugged for transfer and routine application.
Table 1: Illustrative Robustness and Ruggedness Data for HPLC Analysis of this compound
| Parameter Varied | Variation | Assay (% of Initial) | Peak Tailing Factor | Resolution (Rs) between this compound and Closest Impurity |
| Robustness | ||||
| Mobile Phase pH | 6.8 (Nominal 7.0) | 99.8% | 1.05 | 2.1 |
| 7.2 (Nominal 7.0) | 100.1% | 1.08 | 2.0 | |
| Acetonitrile Content | 38% (Nominal 40%) | 99.5% | 1.10 | 1.9 |
| 42% (Nominal 40%) | 100.3% | 1.02 | 2.2 | |
| Column Temperature | 28°C (Nominal 30°C) | 100.2% | 1.06 | 2.0 |
| 32°C (Nominal 30°C) | 99.9% | 1.04 | 2.1 | |
| Flow Rate | 0.9 mL/min (Nominal 1.0 mL/min) | 99.7% | 1.07 | 2.0 |
| 1.1 mL/min (Nominal 1.0 mL/min) | 100.1% | 1.03 | 2.1 | |
| Ruggedness | ||||
| Analyst 1 / Instrument 1 / Day 1 | - | 100.0% | 1.05 | 2.1 |
| Analyst 2 / Instrument 2 / Day 2 | - | 99.6% | 1.09 | 2.0 |
| System Suitability Criteria | 98.0-102.0% | ≤ 2.0 | ≥ 2.0 |
This data is illustrative and based on typical performance characteristics of a validated HPLC method.
Impurity Profiling and Chemical Stability Studies of this compound
Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying all potential impurities in a drug substance. sgs.com Chemical stability studies, including forced degradation, are conducted to understand how the drug substance behaves under various environmental conditions and to elucidate its degradation pathways. gsconlinepress.comacdlabs.com
Identification and Quantification of Synthetic Byproducts and Related Substances
The synthesis of this compound can potentially generate several byproducts. These can arise from the starting materials, intermediates, or side reactions occurring during the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. For instance, the reaction of fluvoxamine with Fmoc-Cl or Fmoc-OSu might lead to the formation of di-substituted products or byproducts from the Fmoc reagent itself. researchgate.netub.edu A common impurity associated with Fmoc-protection is Fmoc-β-Ala-OH, which can form via a Lossen-type rearrangement. researchgate.net Other potential impurities could be residual unreacted fluvoxamine or byproducts from the synthesis of fluvoxamine itself. nih.govgoogle.com
The identification and quantification of these impurities are typically achieved using a combination of chromatographic and spectroscopic techniques, such as HPLC coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Potential Synthetic Byproducts and Related Substances of this compound
| Impurity Name | Potential Source |
| (E)-Fluvoxamine | Unreacted starting material |
| N,N-di-Fmoc (E)-Fluvoxamine | Di-substitution during protection step |
| Fmoc-OH (9-Fluorenylmethanol) | Hydrolysis of Fmoc-Cl or Fmoc-OSu |
| Fmoc-β-Ala-OH | Byproduct from the Fmoc reagent |
| (Z)-Fluvoxamine | Isomeric impurity from fluvoxamine synthesis |
This table presents hypothetical impurities based on the known chemistry of Fmoc protection and fluvoxamine synthesis.
Forced Degradation Studies under Various Stress Conditions (e.g., acidic, basic, oxidative, photolytic, thermal)
Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods. gsconlinepress.comacdlabs.com These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.
For this compound, forced degradation would likely involve the following conditions:
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures. The ether and oxime functionalities, as well as the Fmoc group, could be susceptible to hydrolysis.
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures. The Fmoc group is known to be labile to basic conditions. wikipedia.org
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures. The oxime nitrogen and potentially the aromatic ring could be sites of oxidation.
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines. The fluorenyl group of the Fmoc protecting group is a known chromophore and could lead to photodegradation.
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C) to assess its thermal stability.
Table 3: Illustrative Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Major Degradation Products Identified |
| 0.1 M HCl, 60°C, 24h | ~15% | (E)-Fluvoxamine, 9-Fluorenylmethanol |
| 0.1 M NaOH, RT, 4h | >90% | (E)-Fluvoxamine, Dibenzofulvene-piperidine adduct (if piperidine (B6355638) is present) |
| 3% H₂O₂, RT, 24h | ~10% | Oxidized fluvoxamine species |
| Photolytic (ICH Q1B) | ~20% | Photodegradation products of the fluorenyl moiety |
| Thermal (80°C, 48h) | <5% | Minor unspecified degradation products |
This data is illustrative and represents plausible outcomes based on the chemical structure of this compound.
Degradation Pathway Elucidation
Based on the results of forced degradation studies, a degradation pathway for this compound can be proposed. The primary point of lability is the Fmoc protecting group, which is readily cleaved under basic conditions to yield (E)-Fluvoxamine and dibenzofulvene. Acidic conditions are expected to cleave the Fmoc group as well, though likely at a slower rate than under basic conditions, and may also lead to hydrolysis of the oxime ether bond over extended periods or at higher temperatures.
Oxidative stress may lead to the formation of N-oxide derivatives at the oxime nitrogen. Photolytic degradation is likely initiated by the fluorenyl system, potentially leading to complex radical-mediated degradation pathways. The core fluvoxamine structure is relatively stable, with the primary degradation routes involving the protecting group and the oxime functionality. Understanding these pathways is crucial for the development of stable formulations and for setting appropriate specifications for impurities.
Theoretical and Computational Investigations of N Fmoc E Fluvoxamine
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to explore the three-dimensional structure and dynamics of N-Fmoc (E)-Fluvoxamine. This analysis is crucial as the molecule's conformation dictates its physical properties and interactions. Fluvoxamine (B1237835) is noted for its flexibility due to two long side-chain arms connected to its aromatic ring researchgate.net. The addition of the bulky 9-fluorenylmethoxycarbonyl (Fmoc) group introduces further degrees of conformational freedom and steric considerations.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation. Energy minimization algorithms systematically adjust the geometry of the molecule to find structures with the lowest potential energy.
Rotational barriers, or the energy required to rotate around a specific chemical bond, are also critical. A significant finding for fluvoxamine is the high activation energy required for isomerization from the pharmacologically active (E)-isomer to the inactive (Z)-isomer, estimated to be 55 kcal/mol researchgate.net. This high barrier indicates that spontaneous conversion between the two isomers is unlikely under normal conditions researchgate.net. The analysis of rotational barriers in this compound would focus on the torsion angles along the flexible side chains to understand the molecule's dynamic behavior.
| Parameter | Value (for Fluvoxamine) | Method |
| Relative Stability (E vs. Z) | (E)-isomer is 1.80-2.40 kcal/mol more stable researchgate.net | DFT |
| Activation Energy (E→Z) | 55 kcal/mol researchgate.net | DFT |
This table presents data for the parent compound, fluvoxamine, which serves as a foundational model for understanding the N-Fmoc derivative.
Quantum Chemical Studies Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules with high accuracy. nasa.govnih.gov It is a cornerstone for modern computational chemistry. amazonaws.com
DFT calculations provide detailed information about the distribution of electrons within the this compound molecule. Key aspects of this analysis include:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. wikipedia.orglibretexts.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. libretexts.orgrsc.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov Introducing the Fmoc group, an electron-withdrawing group, would be expected to influence the energy levels of these frontier orbitals compared to the parent fluvoxamine. rsc.org
Electrostatic Potential (ESP) Maps: ESP maps illustrate the charge distribution on the molecule's surface. reed.edulibretexts.orgresearchgate.net These maps use a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). reed.eduresearchgate.net For this compound, ESP maps would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, providing a guide to its intermolecular interactions. nih.gov
| Reactivity Descriptor | Definition | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability; higher energy indicates greater reactivity. nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability; lower energy indicates greater reactivity. nih.gov |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. nih.gov |
| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |
This table outlines key reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound.
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For fluvoxamine, DFT has been used to calculate absorption spectra, nuclear magnetic resonance (NMR) chemical shifts, and both infrared (IR) and Raman spectra, with results showing good agreement with experimental values researchgate.net. A similar computational approach for this compound would be invaluable for its structural characterization, helping to assign peaks in experimental spectra (e.g., ¹H-NMR, ¹³C-NMR, IR) to specific atoms and vibrational modes within the molecule.
Computational chemistry is a powerful tool for elucidating reaction mechanisms. The deprotection of the Fmoc group is a critical reaction, typically achieved using a base like piperidine (B6355638) or morpholine. total-synthesis.comwikipedia.org The mechanism proceeds via a base-promoted β-elimination. total-synthesis.com
DFT studies can model this entire process by:
Calculating the energy profile of the reaction pathway.
Identifying the structure of the transition state.
Determining the activation energy for the reaction.
Investigating the role of the solvent and the base in the mechanism.
The deprotection begins with the abstraction of the acidic proton from the C9 position of the fluorenyl group by the base total-synthesis.com. This step is favored because the resulting anion is stabilized by the aromaticity of the fluorenyl system total-synthesis.com. Subsequently, the molecule undergoes elimination to release the free amine, carbon dioxide, and dibenzofulvene wikipedia.orgnih.gov. Computational modeling can provide a quantitative understanding of each step, confirming the proposed mechanism and potentially identifying any unexpected intermediates or side reactions, such as the observed N-Fmoc→S-Fm transprotection in cysteine-containing peptides nih.gov.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecules, including their interactions with solvents and conformational flexibility. researchgate.net Although direct MD simulation data for this compound is limited, insights can be drawn from simulations of Fluvoxamine and Fmoc-protected peptides.
The solubility and interaction of a compound with its solvent are critical for its reactivity and stability. Fluvoxamine maleate (B1232345), a salt of Fluvoxamine, is soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF). caymanchem.com The solubility in aqueous buffers like PBS (pH 7.2) is lower, at approximately 5 mg/ml. caymanchem.com The introduction of the large, hydrophobic Fmoc group to the primary amine of Fluvoxamine would be expected to significantly decrease its aqueous solubility and enhance its affinity for non-polar organic solvents.
MD simulations on Fmoc-protected amino acids have shown that the fluorenyl group has a strong tendency for π-π stacking interactions, driving self-assembly in aqueous environments. researchgate.net In a solvent, the solvation shell around this compound would be heterogeneous. The polar regions of the molecule, such as the oxime ether linkage and any remaining polarity from the protected amine, would interact favorably with polar solvent molecules like water through hydrogen bonding. Conversely, the trifluoromethylphenyl and the Fmoc groups would be surrounded by a more ordered shell of water molecules, a characteristic of hydrophobic solvation. In non-polar solvents, these hydrophobic regions would experience more favorable van der Waals interactions.
A study on the self-assembly of Fmoc-protected aliphatic amino acids using coarse-grained molecular dynamics simulations highlighted the role of solvent variation in controlling the resulting morphologies. rsc.org This suggests that the solvent environment would play a crucial role in the aggregation behavior of this compound.
Table 1: Predicted Solvent Interactions with Functional Groups of this compound
| Functional Group | Predicted Dominant Interaction in Polar Solvents (e.g., Water) | Predicted Dominant Interaction in Non-Polar Solvents (e.g., Toluene) |
| Trifluoromethylphenyl | Hydrophobic Interactions | Van der Waals Forces |
| Methoxy (B1213986) Group | Hydrogen Bond Acceptor | Dipole-Dipole Interactions |
| Oxime Ether | Hydrogen Bond Acceptor | Dipole-Dipole Interactions |
| Fmoc Group | Strong Hydrophobic Interactions, π-π Stacking | Van der Waals Forces, π-π Stacking |
Fluvoxamine is a conformationally flexible molecule. xjtu.edu.cn X-ray crystallography studies have shown that even within a crystal structure, certain parts of the molecule, like the methoxybutyl moiety, can exhibit disorder, indicating flexibility. nih.gov Computational studies using Density Functional Theory (DFT) have investigated the structural and electronic properties of the cis and trans isomers of Fluvoxamine, confirming that the trans (E) isomer is more stable, albeit by a small energy difference. researchgate.net
In different solvent environments, the conformation of this compound is expected to vary. In a polar solvent, the molecule would likely adopt a conformation that minimizes the exposure of its hydrophobic regions (the trifluoromethylphenyl and Fmoc groups) to the solvent, potentially through intramolecular interactions or by promoting aggregation. In a non-polar solvent, the molecule would be more extended, maximizing favorable interactions with the solvent.
Table 2: Key Torsional Angles Influencing the Conformation of this compound
| Torsional Angle Description | Predicted Flexibility | Influence on Overall Structure |
| C-C-C-O (methoxybutyl chain) | High | Determines the spatial orientation of the methoxy group. |
| C-C=N-O (oxime bond) | Low (restricted rotation) | Largely defines the E/Z isomerism. |
| N-O-C-C (aminoethoxy chain) | Moderate | Affects the positioning of the protected amine relative to the rest of the molecule. |
| C-N-C=O (Fmoc linkage) | Moderate | Orients the large Fmoc group. |
Structure-Property Relationship (SPR) Studies of this compound and Analogues (focus on chemical/physical properties relevant to reactivity, stability, or synthesis)
The stability of Fluvoxamine is known to be influenced by pH and light. Hydrolysis of Fluvoxamine maleate follows pseudo-first-order kinetics and is pH-dependent. researchgate.net The introduction of the Fmoc group, which is base-labile, would add another layer of complexity to the stability profile of the molecule, making it particularly sensitive to basic conditions. wikipedia.org
The synthesis of Fluvoxamine analogues has been explored, often with the goal of improving pharmacological properties. researchgate.net These synthetic efforts provide a basis for understanding how modifications to the Fluvoxamine scaffold affect its properties. For example, the replacement of the trifluoromethyl group with other substituents on the phenyl ring would alter the electronic properties of the ring, which in turn would affect the reactivity of the adjacent imine bond.
A study on acetylated derivatives of Fluvoxamine demonstrated that chemical modifications can be made to the primary amine without disrupting the core structure. researchgate.net The Fmoc group, being a much larger modification, would have a more significant impact on the physical properties of the molecule, such as its melting point, solubility, and chromatographic behavior.
Table 3: Predicted Impact of Structural Modifications on the Properties of Fluvoxamine Analogues
Advanced Applications and Future Research Directions Involving N Fmoc E Fluvoxamine
N-Fmoc (E)-Fluvoxamine as a Precursor in Advanced Organic Synthesis
The introduction of the Fmoc group provides a temporary shield for the reactive primary amine of fluvoxamine (B1237835), allowing for chemical modifications at other positions of the molecule that would otherwise be incompatible with a free amine. This protection is crucial for multi-step syntheses where sequential reactions are required.
The Fmoc group, while primarily a protecting group, can influence the stereochemical outcome of reactions at nearby chiral centers. Although this compound itself is achiral, its use as a precursor to more complex, chiral molecules is an area of active investigation. In the broader context of organic synthesis, Fmoc-protected amino acids are extensively used in stereoselective reactions. For instance, the synthesis of epimerically pure N-(1-deoxy-D-fructos-1-yl)-L-amino acids has been achieved, demonstrating the level of stereochemical control possible when working with protected amino groups nih.gov.
Research in this area could involve the development of chiral auxiliaries that are temporarily attached to the fluvoxamine backbone, with the Fmoc-protected amine directing the stereoselective addition of new substituents. The predictable nature of reactions involving Fmoc-protected intermediates makes them ideal candidates for the synthesis of complex, stereochemically-defined molecules.
Radiolabeled ligands are indispensable tools in chemical biology and medicinal chemistry, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of radiolabeled fluvoxamine analogs allows for the non-invasive study of its distribution, metabolism, and target engagement in living organisms. The this compound derivative serves as a stable precursor for the introduction of radioisotopes such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).
The synthesis of such probes often involves a multi-step process where the radioisotope is introduced in the final steps. For example, a precursor molecule can be synthesized and then subjected to a radiolabeling reaction. A study on the development of ¹⁸F-labeled tropane (B1204802) derivatives highlights the importance of creating suitable precursors for radiolabeling researchgate.net. Similarly, research on isoquinoline (B145761) carboxamide derivatives for PET imaging of the peripheral benzodiazepine (B76468) receptor involved the synthesis of potent ligands that were then selected for ¹⁸F-radiolabeling nih.gov. The development of ¹⁸F-labeled fluvoxamine analogs would be invaluable for studying the serotonin (B10506) reuptake transporter (SERT) in the brain, providing insights into various neurological disorders.
| Research Area | Precursor Type | Radioisotope | Application |
| PET Imaging | This compound Analog | ¹⁸F, ¹¹C | In vivo imaging of SERT |
| Drug Metabolism Studies | ¹⁴C-labeled Fluvoxamine | ¹⁴C | Tracing metabolic pathways |
| Receptor Binding Assays | ³H-labeled Fluvoxamine | ³H | Quantifying receptor affinity |
Development of this compound as an Isotopic Standard for Quantitative Analysis
In the field of clinical chemistry and pharmacology, accurate quantification of drug levels in biological matrices is crucial for therapeutic drug monitoring (TDM). medchemexpress.com Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte but have a different mass, allowing for precise and accurate quantification. medchemexpress.comnih.gov
(E)-Fluvoxamine-d₄, a deuterated analog of fluvoxamine, is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of multiple antidepressants in human serum. frontiersin.orgmedchemexpress.com The synthesis of such standards can be complex, and this compound could serve as a key intermediate in a synthetic route to produce these labeled compounds. The Fmoc group would protect the amine during the introduction of stable isotopes (e.g., deuterium, carbon-13) at other positions in the molecule. The development of robust and efficient synthetic routes to these isotopic standards is an ongoing area of research, ensuring the reliability of clinical assays. nih.govisotope.com
| Isotopic Standard | Analytical Technique | Application |
| (E)-Fluvoxamine-d₄ | LC-MS/MS | Therapeutic Drug Monitoring |
| (E)-Fluvoxamine-¹³C, d₃ | LC-MS/MS | Pharmacokinetic studies |
Exploration of Novel Cleavage Strategies for the Fmoc Group in Complex Systems
The removal of the Fmoc group, known as deprotection, is a critical step in any synthetic sequence involving this compound. The standard method for Fmoc deprotection involves treatment with a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netspringernature.comwikipedia.org This method is highly efficient but can be harsh, potentially leading to side reactions in complex molecules with sensitive functional groups.
Consequently, there is a growing interest in developing milder and more selective cleavage strategies. These novel methods aim to enhance the orthogonality of the Fmoc group, allowing for its removal without affecting other protecting groups in the molecule.
Alternative Deprotection Reagents and Conditions:
Milder Bases: Morpholine is a weaker base than piperidine and can be used for Fmoc deprotection, albeit with longer reaction times. researchgate.nettotal-synthesis.com This can be advantageous when dealing with base-sensitive substrates.
DBU/Piperazine (B1678402): A cocktail of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine in DMF offers an alternative to piperidine. wikipedia.org
Tris(2-aminoethyl)amine: This primary amine can also be used for Fmoc removal and has the advantage of forming a soluble adduct with the dibenzofulvene byproduct, simplifying purification. researchgate.netspringernature.com
Neutral Hydrogenation: A novel method for Fmoc deprotection under neutral conditions has been developed using palladium on carbon (Pd/C) catalyzed hydrogenation. nih.gov This strategy is orthogonal to acid-labile protecting groups.
The table below summarizes various Fmoc deprotection conditions.
| Reagent(s) | Solvent | Typical Conditions | Key Features |
| Piperidine | DMF | 20-50% solution, 5-20 min | Standard, fast, and efficient researchgate.netspringernature.comwikipedia.org |
| Morpholine | DMF | 50% solution, 20-120 min | Milder, reduces racemization researchgate.nettotal-synthesis.com |
| DBU/Piperazine/Formic Acid | DMF | 5% Piperazine, 1% DBU, 1% Formic Acid | Avoids piperidine wikipedia.org |
| Tris(2-aminoethyl)amine | DCM | 2 min for scavenging | Rapid scavenging of dibenzofulvene researchgate.net |
| Pd/C, H₂ | Acetonitrile (B52724) | Room temperature, 3 atm H₂ | Neutral conditions, orthogonal to acid-labile groups nih.gov |
Future research in this area will likely focus on enzymatic or photo-cleavable Fmoc variants, which would offer even greater selectivity and milder deprotection conditions, making them suitable for use in highly complex biological systems.
Integration of this compound in Automated Synthesis Platforms
The principles of Fmoc chemistry are highly amenable to automation, which has revolutionized the synthesis of peptides and other polymers. nih.govnih.gov Automated synthesis platforms, including solid-phase peptide synthesizers and flow chemistry systems, rely on repetitive cycles of coupling and deprotection. The use of this compound as a building block in such systems could enable the automated synthesis of novel fluvoxamine-containing conjugates.
A key advantage of Fmoc chemistry in automated platforms is the ability to monitor the deprotection step in real-time. The dibenzofulvene byproduct released upon Fmoc cleavage has a strong UV absorbance, which can be measured to ensure the reaction has gone to completion before proceeding to the next step. wikipedia.org This feature is critical for the successful synthesis of long or complex molecules.
Recent advances in automated electrochemical flow platforms have further expanded the possibilities for high-throughput synthesis and reaction optimization. nih.gov Integrating this compound into such platforms could accelerate the discovery of new derivatives with enhanced properties by allowing for the rapid synthesis and screening of large libraries of compounds.
Emerging Methodologies for Environmental Impact Assessment of Chemical Processes Related to this compound Synthesis
The pharmaceutical industry is increasingly focusing on green and sustainable chemistry to minimize its environmental footprint. acs.org The synthesis of this compound and its subsequent use in multi-step synthetic sequences involve various solvents, reagents, and energy inputs, all of which have an associated environmental impact.
Emerging methodologies for assessing this impact include:
Life Cycle Assessment (LCA): This "cradle-to-gate" analysis quantifies the environmental impacts associated with all stages of a product's life, from raw material extraction through to synthesis. rsc.org Applying LCA to the synthesis of this compound would identify environmental hotspots, such as high-impact solvents or energy-intensive steps, and guide process optimization.
Green Chemistry Metrics: Various metrics, such as atom economy, E-factor (environmental factor), and process mass intensity (PMI), are used to evaluate the "greenness" of a chemical process. The goal is to maximize the incorporation of starting materials into the final product while minimizing waste.
Solvent Selection Guides: Solvents are a major contributor to the environmental impact of pharmaceutical manufacturing. Green solvent selection guides help chemists choose less hazardous and more sustainable alternatives. For example, replacing traditional solvents like dichloromethane (B109758) (DCM) with greener options is a key objective.
Catalyst-Free and Ultrasound-Assisted Reactions: The development of synthetic protocols that avoid the use of heavy metal catalysts and reduce energy consumption is a major focus of green chemistry research. For instance, an efficient and catalyst-free method for the N-Fmoc protection of amines using ultrasound irradiation has been reported, offering a greener alternative to conventional methods. scielo.br
Future research will focus on designing more sustainable synthetic routes to this compound and its derivatives, incorporating principles of green chemistry from the outset. This includes the use of renewable starting materials, enzymatic catalysis, and continuous flow manufacturing processes to reduce waste and energy consumption.
Q & A
Q. What are the optimal synthetic routes for N-Fmoc (E)-Fluvoxamine, and how can purity be ensured during synthesis?
this compound is synthesized via Fmoc solid-phase peptide synthesis (SPPS), where the Fmoc group is introduced to protect the amine during coupling reactions. Piperidine is preferred for Fmoc deprotection due to its stability with dibenzofulvene byproducts . Purity is validated using HPLC (e.g., Nucleosil RP-18 column, UV detection at 230 nm) and NMR spectroscopy (1H/13C in DMSO-d6 or CDCl3) to confirm structural integrity . E-Factor (14.34) and Mass Intensity (16.81) calculations guide solvent efficiency and waste reduction .
Q. How is this compound characterized in peptide synthesis workflows?
Post-synthesis characterization involves:
- HPLC-UV : To assess purity (>98%) using phosphate buffer/methanol gradients .
- Mass spectrometry (EI-MS) : For molecular weight confirmation .
- TLC : For rapid monitoring of reaction progress (silica gel G 60 F254) . Isotopic labeling (e.g., 15N or 2H derivatives) can track incorporation in peptide chains .
Q. What are the key considerations for handling and stabilizing this compound in laboratory settings?
- Storage : Protect from light and moisture at –20°C in anhydrous solvents .
- Stability : Avoid prolonged exposure to basic conditions (e.g., piperidine) to prevent premature deprotection .
- Handling : Use inert atmospheres (N2) during coupling reactions to minimize oxidation .
Advanced Research Questions
Q. How does this compound interact with nucleoporins like Pom121, and what experimental designs validate these mechanisms?
Fluvoxamine (the parent compound) stabilizes Pom121 expression via Sigma-1R upregulation, enhancing nucleocytoplasmic transport. Key methods include:
- NSC34 cell models : Treat with 10 µg/mL fluvoxamine for 1–24 h, followed by CHX (100 µg/mL) to inhibit translation .
- Western blotting : Anti-Pom121 and anti-GFP antibodies quantify protein levels post-transfection with EGFP-(G4C2)31 .
- Statistical validation : ImageJ and Prism software analyze data using one-way ANOVA or Student’s t-test (N=3–4, *P<0.05) .
Q. What contradictions exist in the pharmacological activity of fluvoxamine derivatives, and how can they be resolved methodologically?
While fluvoxamine is reported to inhibit CYP2D6, clinical studies show only weak inhibition, contradicting in vitro claims . To resolve this:
- In vitro assays : Use human liver microsomes with fluorescent CYP2D6 substrates (e.g., dextromethorphan) .
- Clinical validation : Measure plasma concentrations of co-administered drugs (e.g., tricyclic antidepressants) via LC-MS/MS .
Q. How can isotopic labeling (e.g., 2H, 15N) of this compound enhance pharmacokinetic or metabolic studies?
Deuterated analogs (e.g., [2H3]-(E)-Fluvoxamine Maleate) enable tracing of metabolite pathways using:
Q. What role does this compound play in modulating autophagy pathways, and what controls are critical for reproducibility?
Fluvoxamine rescues autophagy via Sigma-1R-mediated stabilization of Pom121. Critical controls include:
- Negative controls : Untreated NSC34 cells or siRNA-mediated Sigma-1R knockdown .
- Time-course experiments : Monitor Pom121 expression at 0/6 h post-CHX treatment to assess degradation rates .
Methodological Guidance
Q. How to design dose-response experiments for this compound in cellular models?
- Dose range : 1–50 µg/mL (based on fluvoxamine’s IC50 in NSC34 cells) .
- Endpoints : Measure apoptosis (Annexin V/PI staining) or autophagy (LC3-II/I ratio via western blot) .
Q. What statistical approaches are recommended for analyzing contradictory data in mechanistic studies?
Q. How to validate the specificity of antibodies used in this compound studies?
- Knockout controls : Use CRISPR-edited cell lines lacking target proteins (e.g., Sigma-1R–/–) .
- Competition assays : Pre-incubate antibodies with excess antigen peptides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
